molecular formula C15H16N2O3S B2397896 N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-2,3-dimethoxybenzamide CAS No. 896011-32-8

N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-2,3-dimethoxybenzamide

Cat. No.: B2397896
CAS No.: 896011-32-8
M. Wt: 304.36
InChI Key: RAZSEYBKQRNGPH-UHFFFAOYSA-N
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Description

N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-2,3-dimethoxybenzamide is a synthetic organic compound composed of a 2,3-dimethoxybenzamide moiety linked to a 5,6-dihydro-4H-cyclopenta[d]thiazol-2-amine scaffold . This structure places it within a class of molecules that have garnered significant interest in medicinal chemistry and neuroscience research. The core dihydrocyclopentathiazole amine is a recognized building block in chemical synthesis , while the benzamide component is a privileged structure in drug discovery, known for its diverse biological interactions . Although the specific pharmacological profile of this exact compound requires further investigation, structurally related molecules featuring the thiazole heterocycle have demonstrated promising neuroprotective properties. Recent research on novel thiazole sulfonamides has revealed their capabilities in protecting human neuronal cells against toxin-induced damage, a model relevant to Parkinson's disease. These compounds were shown to significantly improve cell viability, reduce lactate dehydrogenase leakage, prevent mitochondrial dysfunction, and mitigate intracellular oxidative stress . The molecular mechanism for such analogues is suggested to involve the activation of sirtuin 1 (SIRT1), a protein implicated in cellular stress response and neurodegenerative pathways . Furthermore, other benzothiazole-derived compounds have been explored as multifunctional agents for Alzheimer's disease, exhibiting inhibitory activity against acetylcholinesterase (AChE), monoamine oxidases (MAO), and β-amyloid aggregation . This combination of features makes this compound a valuable candidate for researchers exploring new therapeutic strategies for neurodegenerative conditions, enzymology studies, and structure-activity relationship (SAR) investigations in hit-to-lead optimization campaigns. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2,3-dimethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3S/c1-19-11-7-3-5-9(13(11)20-2)14(18)17-15-16-10-6-4-8-12(10)21-15/h3,5,7H,4,6,8H2,1-2H3,(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAZSEYBKQRNGPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)NC2=NC3=C(S2)CCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-2,3-dimethoxybenzamide typically involves the formation of the cyclopenta[d]thiazole ring followed by its coupling with a dimethoxybenzamide derivative. One common synthetic route includes the cyclization of a suitable precursor to form the thiazole ring, which is then reacted with 2,3-dimethoxybenzoyl chloride under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of automated synthesis equipment, stringent control of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-2,3-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can target the thiazole ring or the benzamide moiety, leading to different reduced products.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the benzamide ring or the thiazole ring, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce various reduced derivatives of the original compound.

Scientific Research Applications

N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-2,3-dimethoxybenzamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-2,3-dimethoxybenzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Thiazole-Based Derivatives

Thiazole rings are common in bioactive molecules due to their electron-deficient nature and ability to engage in hydrogen bonding. Below is a comparative analysis of key analogs:

Compound Core Structure Substituents Biological Activity Key Findings
N-(5,6-Dihydro-4H-cyclopenta[d]thiazol-2-yl)-2,3-dimethoxybenzamide Cyclopenta[d]thiazole + benzamide 2,3-Dimethoxybenzamide Not explicitly reported Structural rigidity may enhance binding affinity to enzymes or receptors .
N-[4-(4-Methoxyphenyl)-thiazol-2-yl]-N1-(4,5,6,7-tetrahydro-3H-azepin-2-yl)-hydrazine hydrobromide Thiazole + azepine 4-Methoxyphenyl, hydrazine Cardioprotective Superior to Levocarnitine in reducing smooth muscle hypoxia response .
N-((1-Benzyl-s-lH-1,2,3-triazol-5-yl)methyl)-4-(6-methoxybenzo[d]thiazol-2-yl)-2-nitrobenzamide Benzo[d]thiazole + triazole Nitro, methoxy, benzyl Antimicrobial Outperformed ciprofloxacin against bacterial strains .

Key Observations :

  • Electron-Donating Groups : Methoxy substituents (as in the target compound) enhance solubility and may modulate receptor interactions, whereas nitro groups (e.g., in ) improve antimicrobial potency but reduce bioavailability.
  • Rigidity vs.

Pharmacological and Physicochemical Properties

Bioactivity Trends
  • Antimicrobial Activity : The benzo[d]thiazole derivative in showed potent activity due to the nitro group’s electron-withdrawing effects. In contrast, the target compound’s methoxy groups may favor anti-inflammatory or antioxidant pathways.
  • Cardioprotection : The thiazole-hydrazine analog in reduced hypoxia-induced muscle contraction, suggesting that electron-rich thiazole derivatives could stabilize cellular redox states.
Solubility and Stability
  • Methoxy Substitutents: The 2,3-dimethoxy groups likely improve aqueous solubility compared to non-polar analogs, as seen in ’s cyclopenta-thiophene derivative.
  • Cyclopenta Fusion : The fused ring system may enhance metabolic stability, reducing susceptibility to cytochrome P450 oxidation.

Biological Activity

N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-2,3-dimethoxybenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and applications.

Chemical Structure and Properties

The compound features a unique structure that combines a cyclopenta[d]thiazole ring with a dimethoxybenzamide moiety. Its molecular formula is C15H16N2O3S\text{C}_{15}\text{H}_{16}\text{N}_2\text{O}_3\text{S}, and it has a molecular weight of 296.36 g/mol. Key properties include:

PropertyValue
Molecular FormulaC15H16N2O3S
Molecular Weight296.36 g/mol
LogP3.4618
Polar Surface Area71.074 Ų
Hydrogen Bond Acceptors7
Hydrogen Bond Donors1

The precise mechanism of action for this compound remains to be fully elucidated. However, compounds within the thiazole class are known to interact with various biological targets:

  • DNA Interaction : Some thiazole derivatives bind to DNA and inhibit topoisomerase II, leading to DNA double-strand breaks and subsequent cell death.
  • Enzyme Inhibition : The compound may exhibit enzyme inhibition properties that can affect various metabolic pathways.

Biological Activities

Research indicates that this compound may possess several biological activities:

  • Anticancer Activity : Thiazole derivatives have shown potential in inhibiting cancer cell proliferation.
  • Antimicrobial Properties : The compound may exhibit activity against various pathogens.
  • Anti-inflammatory Effects : Potential for reducing inflammation through modulation of inflammatory pathways.
  • Neuroprotective Effects : Possible protective effects on neuronal cells.

Case Studies and Research Findings

Several studies have investigated the biological activity of thiazole derivatives, providing insights into their efficacy:

  • Study on Anticancer Properties : A study demonstrated that certain thiazole compounds could inhibit the growth of breast cancer cells by inducing apoptosis through the activation of caspases .
  • Antimicrobial Activity Assessment : Research found that thiazole derivatives exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting their potential as antibiotic agents.

Q & A

Basic: What are the recommended synthetic routes and optimization strategies for N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-2,3-dimethoxybenzamide?

Methodological Answer:
The synthesis involves multi-step reactions, typically starting with the preparation of the 5,6-dihydro-4H-cyclopenta[d]thiazole core. Key steps include:

  • Amidation : Coupling the cyclopenta[d]thiazol-2-amine intermediate with 2,3-dimethoxybenzoyl chloride using activating agents like HATU (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DIPEA (N,N-diisopropylethylamine) under inert conditions .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or preparative HPLC to isolate the final product .
    Optimization Tips :
  • Control reaction temperature (0–5°C during amidation to minimize side reactions).
  • Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:1) or LC-MS .

Basic: How is the structural identity of this compound confirmed post-synthesis?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Peaks at δ 3.85–3.90 (methoxy groups), δ 6.80–7.50 (aromatic protons), and δ 2.50–3.20 (cyclopentane protons) .
    • ¹³C NMR : Signals for carbonyl (C=O, ~168 ppm) and thiazole carbons (~150–160 ppm) .
  • Mass Spectrometry (MS) : ESI-MS shows [M+H]+ peak matching the molecular formula (C₁₇H₁₇N₂O₃S) .
  • HPLC : Purity >95% confirmed via reverse-phase C18 column (retention time ~12 min, acetonitrile/water 70:30) .

Basic: What are the solubility and stability profiles under experimental conditions?

Methodological Answer:

  • Solubility :
    • Highly soluble in DMSO (>50 mg/mL), moderately soluble in dichloromethane or ethanol (<10 mg/mL) .
    • Low aqueous solubility (<0.1 mg/mL); use solubilizing agents (e.g., 0.1% Tween-80) for biological assays .
  • Stability :
    • Stable at −20°C for >6 months in anhydrous DMSO.
    • Degrades at pH >8.0 (hydrolysis of amide bond); use neutral buffers for in vitro studies .

Advanced: How can researchers identify and validate biological targets for this compound?

Methodological Answer:

  • In Silico Screening :
    • Perform molecular docking (AutoDock Vina) against kinase or GPCR libraries; prioritize targets with binding affinity <−8 kcal/mol .
  • Experimental Validation :
    • Kinase Assays : Use ADP-Glo™ kinase assay to measure inhibition (IC50) against MAPK or CDK families .
    • Cellular Thermal Shift Assay (CETSA) : Confirm target engagement in cell lysates .

Advanced: How to design structure-activity relationship (SAR) studies focusing on substituent effects?

Methodological Answer:

  • Key Modifications :
    • Replace methoxy groups with halogens (e.g., Cl, F) or methyl to assess steric/electronic effects .
    • Modify the cyclopenta[d]thiazole core to pyridine or indole derivatives .
  • Assay Design :
    • Test analogs in dose-response assays (e.g., antiproliferative activity in cancer cell lines).
    • Correlate substituent hydrophobicity (logP) with membrane permeability (PAMPA assay) .

Advanced: How to resolve contradictions in reported biological activity data?

Methodological Answer:

  • Orthogonal Assays : Confirm cytotoxicity via both MTT and ATP-based luminescence assays to rule out false positives .
  • Metabolic Stability Check : Incubate compound with liver microsomes; poor stability may explain variable in vivo results .
  • Batch Analysis : Compare HPLC purity and stereochemical consistency (chiral HPLC) across studies .

Advanced: What in silico strategies predict binding modes and pharmacokinetics?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Run 100-ns simulations (AMBER force field) to assess protein-ligand complex stability .
  • ADMET Prediction : Use SwissADME to estimate bioavailability, CYP450 interactions, and blood-brain barrier penetration .

Advanced: How to assess metabolic stability and toxicity in preclinical models?

Methodological Answer:

  • Metabolism :
    • In Vitro : Incubate with human hepatocytes; analyze metabolites via UPLC-QTOF-MS .
  • Toxicity :
    • hERG Inhibition : Patch-clamp assay to evaluate cardiac risk .
    • In Vivo : Acute toxicity in zebrafish (LC50) or rodent models (OECD Guideline 423) .

Advanced: What analytical methods quantify stereochemical impacts on activity?

Methodological Answer:

  • Chiral Synthesis : Prepare enantiomers via asymmetric catalysis (e.g., Jacobsen’s catalyst) .
  • Characterization :
    • Circular Dichroism (CD) : Confirm enantiopurity .
    • X-ray Crystallography : Resolve absolute configuration (e.g., CCDC deposition) .

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